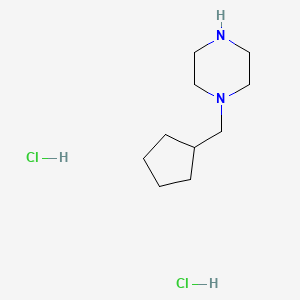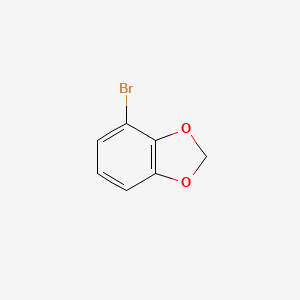
4-Bromo-1,3-benzodioxole
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions, condensation, and catalytic processes. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . These methods could potentially be adapted for the synthesis of 4-Bromo-1,3-benzodioxole.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and further confirmed by vibrational spectroscopy and DFT calculations . These techniques could be employed to analyze the molecular structure of 4-Bromo-1,3-benzodioxole.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including addition-elimination reactions, substitution reactions, and annulation reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O resulted in both addition-elimination and substitution products . Additionally, an unexpected [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes was observed, leading to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines10. These reactions highlight the reactivity of brominated aromatic compounds, which could be relevant to 4-Bromo-1,3-benzodioxole.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These findings can be used to infer the properties of 4-Bromo-1,3-benzodioxole, such as its potential for hydrogen bonding and its electronic properties.
科学研究应用
Structural Elaboration in Organic Synthesis
4-Bromo-1,3-benzodioxole is significant in the structural elaboration of organic compounds. Gorecka, Leroux, and Schlosser (2004) explored its use in bromine migration processes, leading to the synthesis of various derivatives. This research highlights its role in creating novel organic structures, particularly in the field of synthetic organic chemistry (Gorecka, Leroux, & Schlosser, 2004).
Synthesis of Novel Compounds
Li, Sun, and Gao (2012) demonstrated the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing 1,3-benzodioxole. This study showcases the versatility of 4-Bromo-1,3-benzodioxole in creating diverse organic compounds with potential applications in various fields, including pharmaceuticals (Li, Sun, & Gao, 2012).
Synthesis of Anticancer, DNA Binding, and Antibacterial Agents
Gupta et al. (2016) investigated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, examining their anticancer, antibacterial, and DNA binding potential. This study highlights the application of 4-Bromo-1,3-benzodioxole derivatives in medicinal chemistry, particularly in the development of potential therapeutic agents (Gupta et al., 2016).
Glycosidase Inhibition
Cantekin, Baran, Çalışkan, and Balcı (2009) synthesized bromo-conduritol-B and bromo-conduritol-C from 1,3-benzodioxole, demonstrating strong enzyme-specific inhibition against alpha-glycosidase. This suggests potential applications of 4-Bromo-1,3-benzodioxole derivatives in enzyme inhibition and pharmaceutical research (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Reactivity and Structural Analysis
Yadav et al. (2022) conducted a detailed study on the structure and reactivity of a 4-bromo-1,3-benzodioxole derivative, contributing valuable insights into its chemical behavior and potential applications in synthetic and medicinal chemistry (Yadav et al., 2022).
Antimicrobial and Antioxidant Activities
Khalil, Jaradat, Hawash, and Issa (2021) evaluated benzodioxol derivatives for their antimicrobial and antioxidant activities. This research underscores the potential of 4-Bromo-1,3-benzodioxole derivatives in developing new antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).
安全和危害
未来方向
属性
IUPAC Name |
4-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQHSDFWAZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379875 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-benzodioxole | |
CAS RN |
6698-13-1 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

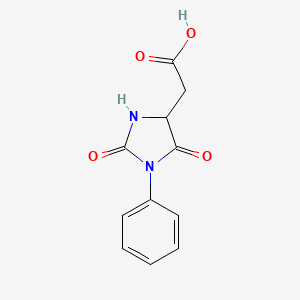


![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
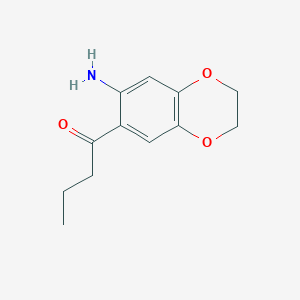
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

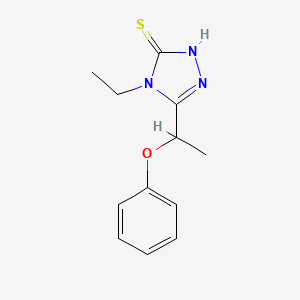
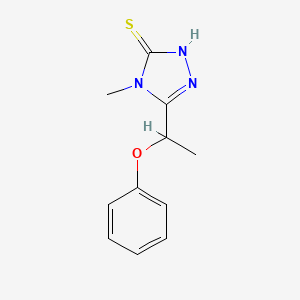
![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
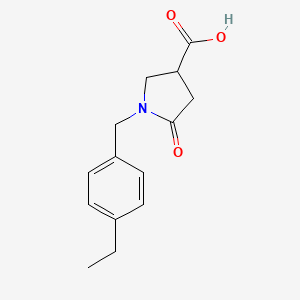

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)
